molecular formula C13H24N2O2 B13616618 Tert-butyl 2-(2-aminocyclopropyl)piperidine-1-carboxylate

Tert-butyl 2-(2-aminocyclopropyl)piperidine-1-carboxylate

Cat. No.: B13616618
M. Wt: 240.34 g/mol
InChI Key: LYIRMCGGGSNXAJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-aminocyclopropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H24N2O2 It is a piperidine derivative that features a tert-butyl ester group and an aminocyclopropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-aminocyclopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and aminocyclopropane. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by bases such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for scalability. The product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-aminocyclopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 2-(2-aminocyclopropyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-aminocyclopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. The aminocyclopropyl moiety is believed to play a crucial role in its binding affinity and specificity towards these targets. The pathways involved include modulation of enzyme activity and alteration of biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
  • Tert-butyl 4-(phenylamino)piperidine-1-carboxylate

Uniqueness

Tert-butyl 2-(2-aminocyclopropyl)piperidine-1-carboxylate is unique due to its aminocyclopropyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl 2-(2-aminocyclopropyl)piperidine-1-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-5-4-6-11(15)9-8-10(9)14/h9-11H,4-8,14H2,1-3H3

InChI Key

LYIRMCGGGSNXAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2CC2N

Origin of Product

United States

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